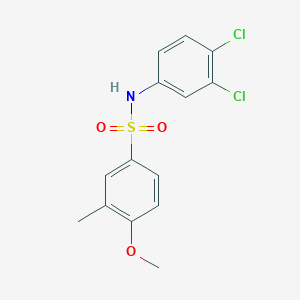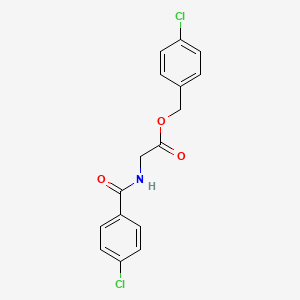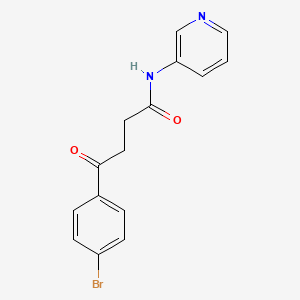
N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as DCM, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DCM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.23 g/mol. In
Mécanisme D'action
The mechanism of action of DCM is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. DCM has also been shown to bind to the active site of carbonic anhydrase IX, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate.
Biochemical and Physiological Effects
DCM has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that DCM inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DCM has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCM in lab experiments is its high selectivity for carbonic anhydrase IX, which makes it a useful tool for studying the role of this enzyme in cancer progression. DCM is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using DCM is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of DCM in scientific research. One area of interest is the development of DCM derivatives that have improved selectivity and potency for carbonic anhydrase IX. Another area of interest is the use of DCM as a tool for studying the role of carbonic anhydrase IX in hypoxia and acidosis, which are common features of the tumor microenvironment. Additionally, DCM could be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of DCM involves the reaction of 3,4-dichloroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields DCM as a white crystalline solid. The purity of DCM can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DCM has been used in scientific research for various applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a selective inhibitor of carbonic anhydrase IX, and as a potential anticancer agent. DCM has also been studied for its anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-7-11(4-6-14(9)20-2)21(18,19)17-10-3-5-12(15)13(16)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOXSXQSQYGPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)


![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)






![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)
![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)